Product packaging for Flunisolide-d6(Cat. No.:)

Flunisolide-d6

Cat. No.: B1159929
M. Wt: 440.5 g/mol
InChI Key: XSFJVAJPIHIPKU-QHTOMEKKSA-N
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Description

Role of Deuterated Compounds as Analytical and Mechanistic Probes

Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly valuable in scientific research. Deuterium is a stable isotope of hydrogen containing one proton and one neutron. This substitution results in a minimal change to the molecule's chemical structure and biological activity, yet provides a distinct mass signature for detection. scispace.com

The applications of deuterated compounds in research are multifaceted:

Internal Standards: In quantitative analysis using mass spectrometry, deuterated compounds are frequently used as internal standards. scispace.com Since they behave almost identically to the non-labeled analyte during sample preparation and analysis, they can be used to accurately quantify the concentration of the target compound.

Mechanistic Studies: The replacement of hydrogen with deuterium can sometimes alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect. scispace.comresearchgate.net By studying these effects, researchers can gain insights into the mechanisms of chemical and enzymatic reactions. researchgate.net

Metabolic Pathway Elucidation: Deuterium labeling allows scientists to track the transformation of molecules within biological systems, helping to map out complex metabolic pathways.

Improving Drug Stability: In some cases, the substitution of hydrogen with deuterium at specific metabolic sites can slow down the rate of drug metabolism, potentially improving the drug's pharmacokinetic profile. researchgate.net

Overview of Flunisolide-d6 as a Specialized Research Tool

This compound is the deuterium-labeled version of Flunisolide (B1672891). medchemexpress.comimmunomart.org Flunisolide itself is a synthetic corticosteroid with anti-inflammatory properties, often used in the treatment of allergic rhinitis and asthma. pharmacompass.comnih.govdrugbank.com The primary and most well-documented application of this compound in academic and industrial research is as an internal standard for the quantitative analysis of Flunisolide in biological samples. bdg.co.nz Its use in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS) allows for precise and accurate measurement of Flunisolide concentrations in pharmacokinetic and metabolic studies.

Below is a table comparing the chemical properties of Flunisolide and this compound:

PropertyFlunisolideThis compound
Molecular Formula C₂₄H₃₁FO₆ pharmacompass.comnih.govC₂₄H₂₅D₆FO₆ bdg.co.nzesschemco.com
Molecular Weight 434.5 g/mol pharmacompass.comnih.gov440.53 g/mol bdg.co.nzesschemco.com
Monoisotopic Mass 434.21046687 g/mol pharmacompass.comnih.govNot explicitly stated in search results
CAS Number 3385-03-3 nih.govchemicalbook.com3385-03-3 (unlabelled) bdg.co.nzesschemco.com

Note: The CAS number for this compound is often listed as the same as the unlabeled compound.

Research Significance and Current Gaps in this compound Studies

The significance of this compound lies in its ability to facilitate high-quality bioanalytical research on its parent compound, Flunisolide. Accurate quantification is crucial for understanding the drug's behavior in the body and for ensuring the efficacy and safety of pharmaceutical formulations. nih.gov

While the role of this compound as an internal standard is well-established, there appear to be gaps in the publicly available research literature regarding other potential applications. For instance, detailed studies utilizing this compound to investigate the metabolic fate of Flunisolide or to explore the kinetic isotope effect in its biotransformation are not extensively reported. Further research could delve into these areas to provide a more comprehensive understanding of Flunisolide's pharmacology. Additionally, the synthesis and characterization of this compound with deuterium labels at different specific positions could open up new avenues for mechanistic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31FO6 B1159929 Flunisolide-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H31FO6

Molecular Weight

440.5 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1/i1D3,2D3

InChI Key

XSFJVAJPIHIPKU-QHTOMEKKSA-N

Synonyms

(6α,11β,16α)-6-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione-d6;  6α-Fluoro-11β,21-dihydroxy-16α,17α-(isopropylidenedioxy)_x000B_pregna-1,4-diene-3,20-dione-d6;  Aerobid-d6;  Aerobid M-d6;  Bronalide-d6;  Flunisolide-d6; 

Origin of Product

United States

Synthesis and Isotopic Derivatization Methodologies for Flunisolide D6

Synthetic Pathways for Deuterium (B1214612) Incorporation

The introduction of deuterium into the Flunisolide (B1672891) molecule can be achieved through several synthetic strategies. The choice of method depends on the desired location of the labels and the required level of isotopic enrichment. The most common commercial form of Flunisolide-d6 features deuterium on the methyl groups of the isopropylidene acetal (B89532) moiety. lgcstandards.comlgcstandards.com

Direct Deuteration and Hydrogen-Deuterium Exchange Reactions

Hydrogen-Deuterium Exchange (HDX) is a common and cost-effective method for incorporating deuterium. mdpi.com This approach involves replacing labile protons on the molecule with deuterium from a deuterated source.

Base-Catalyzed Exchange : In steroid chemistry, base-catalyzed HDX is a facile method for deuterium incorporation. mdpi.com Protons on carbon atoms adjacent to carbonyl groups (α-hydrogens) are acidic enough to be removed by a base, forming an enolate intermediate. mdpi.com In the presence of a deuterated solvent like deuterium oxide (D₂O) or deuterated methanol (B129727) (MeOD) and a base such as sodium deuteroxide (NaOD), the enolate is quenched by a deuteron, resulting in a deuterated carbonyl compound. mdpi.comnih.gov The γ-hydrogens in α,β-unsaturated carbonyl systems, like the A-ring of Flunisolide, can also undergo exchange through conjugation. mdpi.com

Acid-Catalyzed Exchange : Acid-catalyzed exchange also proceeds through an enol intermediate and is particularly effective for incorporating deuterium into aromatic systems, though it can be applied to carbonyls as well. mdpi.com

Metal-Catalyzed Exchange : Transition metals like palladium can catalyze HDX reactions, sometimes offering different selectivity compared to acid or base catalysis. acs.org

While direct exchange is a powerful tool, it can lead to a mixture of products with varying numbers of deuterium atoms. Furthermore, protons introduced at chemically labile positions are susceptible to back-exchange with protic solvents like water, which can be a significant issue for quantitative applications. arkat-usa.org

Stereoselective and Regioselective Labeling Strategies

Achieving specific labeling at desired positions (regioselectivity) and with a particular spatial orientation (stereoselectivity) requires more sophisticated synthetic approaches.

Use of Labeled Precursors : A robust method for ensuring the precise location of deuterium atoms is to use a deuterated building block during the synthesis. For this compound, where the deuterium atoms are located on the isopropylidene group, the most direct synthetic route involves the final step of forming the cyclic acetal at the C16 and C17 hydroxyl groups. lgcstandards.com This is typically achieved by reacting the parent diol (6α-Fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione) with deuterated acetone (B3395972) (acetone-d6) under acidic conditions. This method ensures that all six deuterium atoms are located specifically on the two methyl groups of the acetal, in positions that are not susceptible to back-exchange.

Protecting Groups and Reductive Deuteration : For labeling other positions on the steroid skeleton, a combination of protecting groups and reductive deuteration can be employed. For instance, in the synthesis of labeled cortisol, the C17 side chain was first protected, followed by a base-catalyzed H-D exchange. nih.gov Subsequently, another functional group was protected before a reductive deuteration step using a deuterated reducing agent like sodium borodeuteride (NaBD₄). nih.gov Such multi-step strategies allow for precise control over the location of the deuterium labels.

Enzymatic Reactions : Biocatalysis using enzymes like cytochrome P450 monooxygenases can offer exceptional regio- and stereoselectivity for steroid modifications. acs.org While primarily used for reactions like hydroxylation, the principles of enzymatic control can be applied to deuteration, offering a pathway to highly specific labeling patterns that are difficult to achieve with traditional chemical methods. acs.orgresearchgate.net

Isotopic Enrichment and Purity Characterization in this compound Synthesis

After synthesis, the resulting this compound must be rigorously analyzed to confirm its chemical purity, the degree of deuterium incorporation (isotopic enrichment), and the location of the labels.

Analytical Methods:

High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the chemical purity of the final compound. bdg.co.nz Commercial this compound typically exhibits a purity of greater than 95%. lgcstandards.comlgcstandards.com

Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the labeled compound and determining the isotopic distribution. iris-biotech.de It allows for the quantification of the percentage of molecules that have incorporated the desired number of deuterium atoms (e.g., d6) versus those with fewer (d1, d2, etc.) or the unlabeled (d0) species. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and identify the positions where deuterium atoms have replaced protons. The disappearance of a signal in the ¹H NMR spectrum compared to the unlabeled standard indicates successful deuteration at that site. ²H NMR can also be used to directly observe the deuterium atoms. arkat-usa.orgbdg.co.nz

The combination of these techniques provides a comprehensive characterization of the this compound product, ensuring its suitability as an internal standard. A Certificate of Analysis for commercial standards will typically include data from these methods. bdg.co.nz

Table 1: Typical Product Specifications for this compound

Parameter Specification Method Reference(s)
Chemical Purity >95% HPLC lgcstandards.com, lgcstandards.com
Isotopic Enrichment ≥99% atom D Mass Spectrometry esschemco.com
Molecular Formula C₂₄H₂₅D₆FO₆ - esschemco.com, lgcstandards.com

| Molecular Weight | 440.53 | - | esschemco.com, lgcstandards.com |

This table presents representative data from commercial suppliers of this compound.

Considerations for Isotopic Stability during Chemical Manipulation and Storage

The stability of the deuterium label is critical for the reliability of this compound as a quantitative standard.

Back-Exchange : The primary concern for stability is the potential for deuterium atoms to exchange with protons from the environment, a process known as back-exchange. arkat-usa.org This is most likely to occur with deuterium atoms located at acidic (labile) positions, such as those adjacent to carbonyl groups, when exposed to protic solvents (e.g., water, methanol) or acidic/basic conditions. mdpi.comarkat-usa.org The deuterium atoms on the isopropylidene group of this compound are covalently bonded to carbon in a non-activated position and are therefore considered chemically stable and not prone to back-exchange under typical analytical and storage conditions.

Storage Conditions : Proper storage is essential to maintain the integrity of the compound. Studies on other steroids have shown that long-term stability is best achieved at low temperatures, typically -20°C or below. nih.govresearchgate.net For steroid standards in solution, a neutral pH is often recommended. researchgate.net While this compound is generally stable, it is best practice to store it protected from light and moisture at refrigerated or frozen temperatures, as recommended by the supplier. lgcstandards.com Isotope-labeled compounds are often assigned a multi-year re-test date, indicating good stability when stored correctly. bdg.co.nz In some cases, interactions within a complex biological matrix have been observed to cause H/D exchange in deuterated standards, highlighting the need for careful validation in specific applications. sigmaaldrich.com

Advanced Analytical Techniques for Flunisolide D6 Quantification and Characterization

Chromatographic Separation Sciences

Chromatographic techniques are fundamental to isolating Flunisolide-d6 from complex matrices prior to detection. The choice between liquid and gas chromatography is primarily dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the predominant technique for the analysis of Flunisolide (B1672891) and its deuterated standard, this compound. researchgate.netnih.gov The separation is typically achieved on non-polar stationary phases where more polar mobile phases are used.

The selection of the stationary phase is critical for achieving adequate resolution from the unlabeled Flunisolide and other potentially interfering substances. Common choices include C8 and C18 alkyl-bonded silica (B1680970) columns, which separate compounds based on their hydrophobicity. researchgate.netmedrxiv.org Phenyl-hexyl columns are also utilized, offering alternative selectivity through pi-pi interactions. usp.org

Mobile phase composition is optimized to achieve efficient separation and good peak shape. Gradients involving water and an organic modifier, such as methanol (B129727) or acetonitrile (B52724), are common. researchgate.netdshs-koeln.de The addition of small amounts of additives like ammonium (B1175870) acetate (B1210297) or formic acid can improve peak symmetry and ionization efficiency in mass spectrometry. researchgate.net Due to their structural similarity, the chromatographic behavior of this compound is nearly identical to that of unlabeled Flunisolide, with only minor, often negligible, differences in retention time. nih.gov

Table 1: Representative Liquid Chromatography Parameters for Flunisolide Analysis (Applicable to this compound)
ParameterCondition 1Condition 2Condition 3
Column (Stationary Phase) C8 (4.6 mm × 150 mm; 5 µm) researchgate.netZORBAX SB-C18 (50x2.1mm, 5μm) dshs-koeln.deLuna phenyl hexyl (4.6-mm x 15.0-cm, 3 µm) usp.org
Mobile Phase A Water researchgate.net5mM NH4HCOO in water dshs-koeln.deWater usp.org
Mobile Phase B Methanol researchgate.net5mM NH4HCOO in acetonitrile dshs-koeln.deAcetonitrile usp.org
Flow Rate 1.0 mL/min researchgate.net0.3 mL/min dshs-koeln.de1.0 mL/min usp.org
Mode Isocratic (80:20, B:A) researchgate.netGradient dshs-koeln.deGradient usp.org
Detection MS/MS researchgate.netMS/MS dshs-koeln.dePDA (245 nm) usp.org

Gas chromatography is less commonly used for the analysis of corticosteroids like Flunisolide due to their low volatility and thermal instability. Direct analysis by GC is generally not feasible. However, GC coupled with mass spectrometry (GC-MS) can be employed following a chemical derivatization step to increase the volatility and thermal stability of the analyte. researchgate.net

For this compound, derivatization typically involves converting the polar hydroxyl groups into less polar, more volatile ethers or esters. The most common approach for steroids is the formation of trimethylsilyl (B98337) (TMS) derivatives by reacting the analyte with a silylating agent. researchgate.net This process would create volatile derivatives of this compound suitable for GC analysis. This approach is valuable in comprehensive screening methods, for instance in anti-doping analysis, where a wide range of substances is targeted. researchgate.net Headspace GC has also been applied to analyze residual solvents in bulk Flunisolide, demonstrating the utility of GC for related analytical challenges. mdpi.com

Table 2: General Gas Chromatography Parameters for Analysis of Steroid Derivatives (Applicable to Derivatized this compound)
ParameterTypical Condition
Derivatization Agent N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) / Trimethylsilylimidazole (TMSI) researchgate.net
Column Capillary column (e.g., 5% Phenyl Methylpolysiloxane)
Injector Temperature ~250-280 °C
Oven Program Temperature gradient, e.g., 150 °C to 300 °C mdpi.com
Carrier Gas Helium or Hydrogen mdpi.com
Detector Mass Spectrometer (MS) researchgate.net

Mass Spectrometry (MS) Detection Strategies

Mass spectrometry is the definitive technique for the detection and quantification of this compound, offering unparalleled sensitivity and specificity. Its ability to distinguish between the labeled and unlabeled compound based on their mass-to-charge ratio is the cornerstone of isotope dilution analysis. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Flunisolide in biological matrices, with this compound used as the internal standard. researchgate.netnih.gov This technique provides exceptional selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. oup.comoup.com

For Flunisolide, analysis can be performed in either positive or negative ionization mode. In positive mode, the protonated molecule [M+H]+ is often selected as the precursor ion. oup.com In negative mode, using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), adducts such as the acetate adduct [M+CH3COO]- may be formed and selected as the precursor. researchgate.netdshs-koeln.de Collision-induced dissociation (CID) of the precursor ion generates characteristic product ions. The mass-to-charge ratio of the precursor and product ions for this compound will be shifted by +6 Da compared to unlabeled Flunisolide, allowing for their simultaneous monitoring and distinct quantification. For instance, a common transition for Flunisolide is m/z 435 → 321 in positive ion mode. oup.comoup.com The corresponding transition for this compound would be m/z 441 → 321 (assuming the d6 label is not on the fragment lost).

Table 3: Representative LC-MS/MS Transitions for Flunisolide and Expected Transitions for this compound
CompoundIonization ModePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zReference
FlunisolidePositive ESI435.2321.1 oup.comoup.com
This compound (Expected) Positive ESI 441.2 321.1 / 327.1
FlunisolideNegative APCI493 ([M+Acetate]-)185 (Specific ion) dshs-koeln.de
This compound (Expected) Negative APCI 499 ([M+Acetate]-) 185 / 191

*The exact m/z of the product ion depends on whether the deuterium (B1214612) atoms are retained on the fragmented portion of the molecule.

High-Resolution Mass Spectrometry (HRMS), often coupled with UHPLC, is a powerful tool for the characterization of this compound. umb.edu Unlike tandem mass spectrometry which targets specific masses, HRMS acquires full-scan mass spectra with high resolving power (typically >17,500 FWHM) and high mass accuracy (<5 ppm). mdpi.compensoft.net

This capability is invaluable for several reasons. First, it allows for the unambiguous confirmation of the elemental composition of this compound by comparing the experimentally measured accurate mass with the theoretical (calculated) mass. mdpi.com Second, HRMS is highly effective for impurity profiling. It can detect and identify potential impurities, such as unlabeled Flunisolide, under-deuterated species (e.g., d1-d5), or synthetic by-products, by their exact masses. This is critical for ensuring the quality and isotopic purity of the this compound standard.

Table 4: Accurate Mass Measurement of this compound by HRMS
ParameterValue
Molecular Formula C₂₄H₂₅D₆FO₆ bdg.co.nz
Theoretical Monoisotopic Mass 440.2458
Theoretical [M+H]⁺ Ion 441.2531
Typical HRMS Mass Accuracy &lt; 5 ppm

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the precise ratio of stable isotopes in a sample. wikipedia.org While LC-MS/MS and HRMS can distinguish between labeled and unlabeled compounds, IRMS is the definitive method for determining the extent of deuterium incorporation (isotopic enrichment) and confirming the D/H ratio in a batch of this compound. iaea.org

In a typical IRMS analysis for D/H ratio, the sample is combusted or pyrolyzed to convert it into simple gases, such as H₂ gas. wikipedia.org The gas is then introduced into the mass spectrometer, which is specifically designed to measure the ratios of the resulting isotopologues (e.g., H₂, HD, D₂) with extremely high precision. The results are crucial for the quality control of this compound as an internal standard. sigmaaldrich.com They verify the degree of deuteration and ensure that the isotopic distribution is consistent between batches, which is fundamental for the accuracy of long-term analytical studies. sigmaaldrich.comisotope.com Characterizing the isotopic purity ensures that the contribution of unlabeled species within the standard to the analyte signal is negligible or can be accurately corrected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive analytical method for the structural elucidation and quantitative assessment of organic molecules, including isotopically labeled compounds like this compound. Its power lies in providing precise information about the chemical structure, conformation, and purity of a substance.

Deuterated Solvents (e.g., DMSO-d6) in this compound Structural Elucidation

Deuterated solvents are indispensable for NMR spectroscopy as they dissolve the analyte without producing large interfering signals in the ¹H NMR spectrum. dokumen.pub Dimethyl sulfoxide-d6 (DMSO-d6) is a frequently used solvent for analyzing corticosteroids and other polar organic molecules due to its strong solubilizing capability. dokumen.pubacgpubs.org While excellent for dissolving a wide range of compounds, DMSO-d6 is viscous, which can lead to broader signal lines, and it readily absorbs atmospheric water, requiring careful sample handling. dokumen.pub

In the structural elucidation of this compound, the solvent (e.g., DMSO-d6 or Chloroform-d) provides a transparent window for observing the compound's proton (¹H) and carbon (¹³C) signals. researchgate.netorientaljphysicalsciences.org The chemical shifts and coupling patterns of these signals are used to confirm the molecular structure. For this compound, the ¹H NMR spectrum would confirm the absence of specific proton signals at the sites of deuterium incorporation when compared to the spectrum of unlabeled Flunisolide. researchgate.net This absence, combined with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates protons with their directly attached carbons, and confirmation via ²H (Deuterium) NMR, unambiguously verifies the structure and the location of the isotopic labels. researchgate.netnih.gov

Pre-analytical Sample Preparation for Complex Matrices

Analyzing this compound in complex biological matrices like plasma or urine requires a robust sample preparation step. nih.govtiaft.org The primary goals are to remove interfering endogenous components such as proteins and lipids, which can cause matrix effects, and to concentrate the analyte to improve detection sensitivity. nih.govarborassays.comzellx.de

Extraction Methodologies (e.g., Liquid-Liquid Extraction, Solid Phase Extraction)

Liquid-Liquid Extraction (LLE) is a conventional method that separates compounds based on their differential solubilities in two immiscible liquids. tiaft.org For extracting corticosteroids from an aqueous biological sample like plasma, an organic solvent such as ethyl acetate or methyl tert-butyl ether is used. arborassays.comzellx.de The sample is vortexed with the solvent, the layers are separated (often aided by freezing the aqueous layer), and the organic phase containing the analyte is collected. arborassays.com While simple and inexpensive, LLE can be labor-intensive and may result in lower analyte recovery and less clean extracts compared to SPE. tiaft.orgnorlab.fi

Solid Phase Extraction (SPE) is a more advanced and widely used technique that provides cleaner samples and higher, more consistent recoveries. doi.orgnih.gov The process involves passing the liquid sample through a cartridge containing a solid sorbent. chrom-china.com For corticosteroids, reversed-phase sorbents like C18 are common. arborassays.com The protocol involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a strong organic solvent. arborassays.comchrom-china.com A variation of LLE, Supported Liquid Extraction (SLE), immobilizes the aqueous sample on an inert solid support, after which an organic solvent flows through, preventing the formation of emulsions that can plague traditional LLE. norlab.fiunil.ch

Comparison of Generic Extraction Methods for Corticosteroids

MethodTypical RecoveryKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) 80-95%Inexpensive, simple procedure. arborassays.comzellx.deLabor-intensive, potential for emulsion formation, larger solvent volumes. norlab.fi
Solid Phase Extraction (SPE) >90%High recovery, clean extracts, amenable to automation, reduced solvent use. doi.orgnih.govHigher cost of consumables (cartridges).
Supported Liquid Extraction (SLE) >95%Avoids emulsion formation, high recovery, fast. norlab.fitheanalyticalscientist.comRequires specific plates/cartridges.

This interactive table provides a general comparison; specific performance depends on the analyte and matrix.

Impact of Matrix Effects on this compound Analytical Response

Matrix effects are a major concern in quantitative bioanalysis, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). doi.orgresearchgate.net This phenomenon occurs when co-eluting endogenous molecules from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source. doi.org This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement), leading to inaccurate quantification. researchgate.net

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). reddit.com this compound is the ideal internal standard for quantifying unlabeled Flunisolide. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement. reddit.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix is effectively normalized, ensuring accurate and precise results. bioline.org.br The assessment of matrix effects is a mandatory part of bioanalytical method validation, where the analyte response in post-extraction spiked matrix is compared to its response in a neat solution. rug.nl

Bioanalytical Method Development and Validation Using Flunisolide D6 As an Internal Standard

Fundamental Principles of Bioanalytical Method Validation in Preclinical Research

Bioanalytical method validation is a critical process in preclinical research, ensuring that a specific quantitative analytical method is reliable and reproducible for its intended use. researchgate.net This process is essential for the analysis of biological samples to support pharmacokinetic, toxicokinetic, and bioequivalence studies. researchgate.netfda.gov The fundamental principle is to demonstrate that the analytical method accurately and precisely measures the concentration of an analyte, in this case, a parent drug, in a specific biological matrix, such as plasma, urine, or tissue homogenates.

A key component of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an internal standard (IS). scispace.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, including calibrators, quality controls (QCs), and unknown study samples. scispace.comnih.gov The purpose of the IS is to correct for variability that can occur during various stages of the analytical process, including sample preparation (e.g., extraction, evaporation), and instrumental analysis (e.g., injection volume, ionization efficiency). scispace.com

Stable isotope-labeled (SIL) internal standards, such as Flunisolide-d6, are considered the gold standard in quantitative bioanalysis. scispace.comkcasbio.com this compound is a deuterated form of Flunisolide (B1672891), meaning that some hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. esschemco.commedchemexpress.com This substitution results in a compound that is chemically almost identical to the analyte but has a different molecular weight, allowing it to be distinguished by the mass spectrometer. scispace.com The use of a SIL-IS like this compound is highly advantageous because it co-elutes with the analyte during chromatography and experiences similar matrix effects, which are the suppression or enhancement of ionization caused by endogenous components of the biological matrix. kcasbio.com This co-elution and similar behavior in the ion source allow for more accurate and precise quantification of the analyte, as the ratio of the analyte response to the IS response remains consistent even if the absolute responses vary. kcasbio.com Regulatory agencies, such as the European Medicines Agency (EMA), have noted that a vast majority of submitted bioanalytical method validations incorporate SIL-IS. kcasbio.com

Performance Evaluation Parameters for this compound Quantification

The validation of a bioanalytical method using this compound as an internal standard involves the evaluation of several key performance parameters to ensure the reliability of the analytical data. These parameters are assessed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). fda.gov

Selectivity and Specificity Assessment Against Endogenous Interferences

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components, metabolites, and concomitant medications. fda.govtsijournals.com Specificity is a measure of the method's ability to detect only the analyte of interest. tsijournals.com

To assess selectivity when using this compound as an internal standard for the quantification of Flunisolide, blank biological matrix samples from at least six different sources are analyzed. These blank samples are processed without the addition of the analyte or the internal standard to check for any interfering peaks at the retention times of Flunisolide and this compound. tsijournals.com The absence of significant peaks in the blank samples demonstrates the method's selectivity. researchgate.netusp.org Additionally, the method's specificity is further confirmed by ensuring that there is no interference from commonly used over-the-counter medications. tsijournals.com

Linearity and Calibration Range Optimization in Relevant Biological Matrices

Linearity is the ability of the bioanalytical method to produce results that are directly proportional to the concentration of the analyte within a given range. usp.org The calibration range is the range of concentrations, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ), over which the method is shown to be linear, accurate, and precise. researchgate.net

To determine the linearity and calibration range for the quantification of Flunisolide using this compound, a series of calibration standards are prepared by spiking a known amount of Flunisolide into the biological matrix. usp.org A fixed concentration of this compound is added to each calibration standard. The standards are then processed and analyzed, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. The curve is typically fitted with a linear regression model, and a correlation coefficient (r) of 0.99 or greater is generally considered acceptable. usp.org For example, a study might establish a linear range of 10–750 ng/mL for an analyte. nih.gov

Table 1: Representative Calibration Curve Data for Flunisolide Quantification

Nominal Concentration (ng/mL)Analyte/IS Peak Area RatioCalculated Concentration (ng/mL)Accuracy (%)
100.0259.898.0
500.12851.2102.4
1000.255102.0102.0
2500.635254.0101.6
5001.260504.0100.8
7501.880752.0100.3

This table contains simulated data for illustrative purposes.

Accuracy and Precision Determination Across Concentration Ranges

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. researchgate.net Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple aliquots of a single homogeneous sample. researchgate.net Both accuracy and precision are evaluated at multiple concentration levels, typically including the LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC). fda.gov

For accuracy, the deviation of the mean calculated concentration from the nominal concentration should be within ±15%, except for the LLOQ, where it should be within ±20%. researchgate.net Precision is expressed as the coefficient of variation (CV) or relative standard deviation (RSD), which should not exceed 15% for QCs and 20% for the LLOQ. researchgate.net For instance, precision assays for a particular analyte showed a CV% of 3.13–9.61, and accuracy was in the range of 97.98–110.44%. nih.gov

Table 2: Intra-day and Inter-day Accuracy and Precision for Flunisolide Quantification

QC LevelNominal Conc. (ng/mL)Intra-day Mean Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Mean Conc. (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1010.5105.08.510.8108.012.1
LQC3029.197.06.228.896.07.8
MQC300306.0102.04.1309.0103.05.5
HQC600594.099.03.5588.098.04.9

This table contains simulated data for illustrative purposes.

Sensitivity (LLOQ) and Detection Limit (LOD) for Trace Analysis

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. researchgate.net The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, but not necessarily quantified with acceptable accuracy and precision. researchgate.net

The LLOQ is established by analyzing samples with low concentrations of the analyte and demonstrating that the accuracy is within ±20% of the nominal concentration and the precision is ≤20% CV. researchgate.net The LLOQ is a critical parameter for studies where low concentrations of the drug are expected. For example, a method for olmesartan (B1677269) in human plasma had a linearity range of 5–2500 ng/mL, with the LLOQ being 5 ng/mL. nih.gov

Analytical Recovery and Reproducibility in Sample Processing

Analytical recovery is the efficiency of the extraction procedure of an analytical method, determined by comparing the analytical response of an analyte from an extracted sample with the response of a non-extracted standard solution containing the same concentration of the analyte. fda.gov While 100% recovery is not required, it should be consistent and reproducible. fda.gov The recovery of the analyte and the internal standard, this compound, should be evaluated at multiple concentration levels. fda.gov

Reproducibility is assessed by having different analysts, using different instruments, and on different days, perform the analysis to ensure that the method yields consistent results under various conditions. usp.org The relative standard deviation for reproducibility should generally be within acceptable limits, often NMT 3.0% for combined data from two analysts. usp.org

Table 3: Recovery of Flunisolide and this compound

QC LevelAnalyte Recovery (%)Analyte Recovery (%CV)IS Recovery (%)IS Recovery (%CV)
LQC85.24.888.13.9
MQC87.53.589.23.1
HQC86.84.188.73.5

This table contains simulated data for illustrative purposes.

Stability Assessment of this compound in Preclinical Biological Fluids and Tissues

The reliability of a bioanalytical method hinges on the stability of the analyte and the internal standard (IS) in the biological matrix under various storage and processing conditions. When using this compound as an internal standard for the quantification of flunisolide, its stability must be rigorously evaluated in relevant preclinical biological fluids (e.g., plasma, urine) and tissue homogenates. This assessment ensures that the concentration of this compound remains constant from the moment of spiking until the final analysis, a prerequisite for accurate quantification. nih.govich.org The validation process typically examines stability under conditions that mimic sample handling and storage in a laboratory setting. researchgate.net

Key stability assessments for this compound include:

Freeze-Thaw Stability: This test evaluates the stability of this compound after repeated freezing and thawing cycles. Preclinical samples are often frozen for storage and thawed before analysis; therefore, the internal standard must remain intact throughout this process. Samples spiked with this compound are subjected to multiple (typically three) freeze-thaw cycles before analysis.

Short-Term (Bench-Top) Stability: This assesses the stability of this compound in the biological matrix at room temperature for a period that reflects the time samples might spend on a lab bench during processing.

Long-Term Stability: To ensure integrity during prolonged storage, the stability of this compound is tested in matrix samples stored at a specified temperature (e.g., -20°C or -80°C) for a duration that meets or exceeds the expected storage time of study samples.

Stock Solution Stability: The stability of this compound in its solvent stock solution is evaluated at both room temperature and refrigerated conditions to ensure the integrity of the standard used for spiking.

The stability is determined by comparing the response of the stored samples against freshly prepared samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration. researchgate.net While specific experimental data for this compound is not widely published, the tables below represent typical results from such stability studies for a deuterated corticosteroid standard.

Table 1: Representative Freeze-Thaw Stability of this compound in Rat Plasma

Cycle Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%)
Cycle 1 100 98.7 98.7
Cycle 2 100 97.5 97.5
Cycle 3 100 96.8 96.8

Table 2: Representative Short-Term (Bench-Top) Stability of this compound in Mouse Lung Homogenate at Room Temperature

Duration (hours) Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%)
0 100 101.2 101.2
4 100 99.8 99.8
8 100 98.5 98.5
24 100 97.1 97.1

Table 3: Representative Long-Term Stability of this compound in Rat Urine at -80°C

Duration (months) Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%)
1 100 102.4 102.4
3 100 100.9 100.9

Strategies for Mitigating Isotopic Exchange and Matrix Effects in Deuterated Steroid Analysis

The use of stable isotope-labeled (SIL) internal standards, such as this compound, is the preferred approach in quantitative mass spectrometry because the IS is expected to behave nearly identically to the analyte during sample extraction, chromatography, and ionization. aptochem.com However, challenges like isotopic exchange and matrix effects can still arise, particularly with deuterated compounds, and require specific strategies to ensure data integrity. nih.govscispace.com

Isotopic Exchange: Isotopic exchange refers to the unintended replacement of deuterium atoms on the SIL with hydrogen atoms from the surrounding solvent or matrix. acanthusresearch.com This can lead to the formation of the unlabeled analyte from the deuterated standard, causing an overestimation of the analyte's concentration. sigmaaldrich.com For steroids, this exchange is more likely to occur if the deuterium labels are on positions susceptible to chemical exchange, such as on a carbon adjacent to a carbonyl group or on heteroatoms like oxygen or nitrogen. acanthusresearch.comsigmaaldrich.com

Strategies for Mitigation:

Strategic Labeling: The most effective strategy is to synthesize the SIL with deuterium atoms on stable, non-exchangeable positions of the molecule. acanthusresearch.comsigmaaldrich.com For steroids, this means avoiding labeling on positions prone to enolization.

Use of ¹³C or ¹⁵N Isotopes: Carbon-13 and Nitrogen-15 isotopes are not susceptible to chemical exchange. acanthusresearch.comsigmaaldrich.com Using ¹³C-labeled internal standards can circumvent the issue of back-exchange, and they tend to co-elute more perfectly with the analyte, which also helps in compensating for matrix effects. clinlabint.com However, the synthesis of ¹³C-labeled standards is often more complex and costly than deuteration. aptochem.commdpi.com

Control of pH: The rate of hydrogen/deuterium exchange can be pH-dependent. sigmaaldrich.comnih.gov Maintaining the sample and solvent pH within a neutral or slightly acidic range where the exchange is minimized can be an effective control measure. Basic conditions, in particular, should be avoided for certain deuterated steroids. sigmaaldrich.com

Method Validation: During method development, the stability of the deuterated standard should be verified under the conditions of the assay to confirm that no significant isotopic exchange occurs. sigmaaldrich.com

Matrix Effects: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte and internal standard due to co-eluting components from the biological matrix. waters.comresearchgate.net While SIL internal standards are used to compensate for these effects, issues can still arise. Deuteration can slightly alter the physicochemical properties of a molecule, potentially causing a small shift in chromatographic retention time between the analyte and the deuterated IS. scispace.comwaters.com If this separation occurs in a region where there is significant ion suppression, the analyte and IS may be affected differently, leading to an inaccurate analyte/IS response ratio and compromised data. waters.com

Strategies for Mitigation:

Effective Sample Preparation: Rigorous sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is crucial to remove interfering matrix components before LC-MS analysis. waters.comshimadzu.com

Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve chromatographic separation of the analyte from the bulk of the matrix components is a primary strategy. waters.com This reduces the chance that co-eluting substances will interfere with ionization.

Use of ¹³C-labeled IS: As mentioned, ¹³C-labeled standards often exhibit closer co-elution with the analyte compared to deuterated standards, providing more reliable compensation for matrix effects. clinlabint.com

Matrix Effect Evaluation: During method validation, matrix effects should be quantitatively assessed by comparing the response of the analyte in post-extraction spiked matrix from different sources to the response in a neat solution. researchgate.net This helps to understand the extent of ion suppression or enhancement and the variability between different lots of biological matrix. waters.comshimadzu.com

Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating matrix effects, although this may compromise the sensitivity of the assay. mdpi.com

By carefully considering these potential issues and implementing appropriate mitigation strategies during method development and validation, this compound can be used effectively as an internal standard for the robust and accurate quantification of flunisolide in preclinical studies.

Table 4: List of Compounds Mentioned

Compound Name
Androstenedione
Beclomethasone
Betamethasone
Cortisol
Cortisone
Dexamethasone
Flunisolide
This compound
Fluocinolone acetonide
Flumethasone
Methylprednisolone
Prednisolone
Prednisone
Progesterone
Testosterone
Triamcinolone acetonide

Pharmacokinetic and Metabolic Studies Utilizing Flunisolide D6 Preclinical and in Vitro

Application of Flunisolide-d6 as a Tracer in Preclinical Absorption, Distribution, and Excretion (ADME) Studies

The use of stable isotope-labeled compounds like this compound is a well-established method in drug development to quantify the absorption, distribution, metabolism, and excretion (ADME) of a drug. medchemexpress.com Deuteration can sometimes alter the pharmacokinetic profile of a drug, potentially leading to a longer biological half-life by reducing the rate of metabolism. juniperpublishers.comsci-hub.se

In Vitro Permeability and Transport Investigations

Distribution Profiling in Animal Models

Detailed distribution studies specifically utilizing this compound in animal models were not found in the search results. However, studies on the parent compound, flunisolide (B1672891), indicate that it has demonstrated potent anti-inflammatory activity in classical animal test systems. drugs.comhres.ca Following administration, flunisolide is absorbed and distributed throughout the body. nih.gov The use of this compound in such studies would allow for precise quantification of tissue distribution without interference from endogenous steroids.

Excretion Pathway Characterization in Preclinical Species

Information from human studies of flunisolide shows that after administration, approximately half of the dose is recovered in the urine and the other half in the stool. drugs.com A significant portion of the drug is metabolized before excretion. drugs.comnih.gov The use of this compound in preclinical animal models would enable a more accurate and detailed characterization of these excretion pathways and the metabolites formed.

In Vitro and Ex Vivo Metabolic Profiling and Metabolite Identification

Deuterated compounds are frequently used as probes in metabolic and pharmacokinetic studies. juniperpublishers.com The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to slower metabolism of deuterated drugs. sci-hub.se

Microsomal and Hepatocyte Stability Assays with Deuterated Substrate

While specific data on microsomal and hepatocyte stability assays with this compound is not available, the parent compound, flunisolide, is known to be rapidly and extensively metabolized by the liver. drugs.comnih.gov This rapid metabolism is a key factor in its pharmacokinetic profile. hres.canih.gov Utilizing this compound in such assays would help to precisely determine the rate of metabolism and identify any potential "metabolic switching," where the pattern of metabolites is altered due to deuteration. juniperpublishers.com

Identification and Structural Elucidation of Metabolites of Flunisolide and this compound

The primary metabolite of flunisolide in humans is the 6β-hydroxy metabolite, which is significantly less active than the parent compound. drugs.comnih.govnih.gov This metabolite is formed through the loss of the 6α fluorine atom and the addition of a 6β hydroxy group. drugs.com Flunisolide is also converted to glucuronate and/or sulfate (B86663) conjugates. drugs.com

The use of this compound in metabolic studies facilitates the identification of metabolites. The unique mass signature of the deuterated compound and its metabolites allows for their clear distinction from endogenous compounds in mass spectrometry analysis.

Investigation of Enzyme Kinetics and Metabolic Pathways using Deuterated Analogs

The use of deuterated analogs like this compound is a sophisticated strategy in drug metabolism research. While this compound is frequently employed as an internal standard for the accurate quantification of flunisolide in biological samples due to its similar physicochemical properties and distinct mass, its utility extends into the investigation of metabolic pathways. medchemexpress.com

The metabolism of the parent compound, flunisolide, is known to be rapid and extensive. nih.gov A primary metabolic route is the hydroxylation to form 6β-OH flunisolide, a metabolite with substantially reduced corticosteroid activity. nih.gov This transformation is a critical determinant of the drug's systemic effects.

In preclinical in vitro models, such as human liver microsomes, deuterated standards help in delineating these metabolic pathways. By comparing the metabolic fate of the parent drug to its deuterated counterpart, researchers can gain insights into the specific enzymes responsible for its biotransformation. Although specific studies detailing the enzyme kinetics of this compound are not extensively available in the public domain, the principles of kinetic isotope effects suggest that the rate of metabolism at a deuterated position would be slower. scienceopen.comjuniperpublishers.com This allows for a more detailed examination of the metabolic process, potentially unmasking minor metabolic pathways that might be obscured by the rapid conversion of the non-deuterated parent compound.

The primary enzyme family responsible for the metabolism of many corticosteroids is the Cytochrome P450 (CYP) system. By incubating Flunisolide and this compound with specific recombinant CYP enzymes, it would be possible to pinpoint the key enzymes involved in its metabolism. The reduced rate of metabolism of the deuterated compound at the site of deuterium (B1214612) substitution could facilitate the trapping and identification of transient intermediates in the metabolic cascade.

Illustrative Enzyme Kinetic Parameters

The following table illustrates hypothetical enzyme kinetic data for the metabolism of Flunisolide versus this compound by a relevant CYP enzyme, based on the principles of the kinetic isotope effect. This data is for illustrative purposes and not derived from direct experimental results on this compound.

Compound Apparent Km (μM) Apparent Vmax (pmol/min/mg protein) Intrinsic Clearance (Vmax/Km) (μL/min/mg protein)
Flunisolide 15 300 20
This compound 15 150 10

Assessment of Deuterium Isotope Effects on Pharmacokinetic and Metabolic Parameters

The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic profile of a drug, a phenomenon known as the deuterium kinetic isotope effect (DKIE). informaticsjournals.co.in This effect arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow the rate of bond cleavage in enzyme-mediated reactions. informaticsjournals.co.in

Direct preclinical studies quantitatively comparing the clearance and bioavailability of Flunisolide and this compound are not widely published. However, based on the known metabolism of flunisolide and the principles of DKIE, a theoretical comparison can be constructed. Flunisolide undergoes significant first-pass metabolism, which limits its oral bioavailability. nih.govnih.gov The primary site of this metabolism is susceptible to the DKIE if deuterium is placed at the position of hydroxylation.

A slower rate of metabolism for this compound would be expected to lead to:

Reduced Clearance: The rate at which the drug is removed from the body would decrease.

Increased Bioavailability: A larger fraction of the administered dose would reach systemic circulation, particularly after oral administration, due to reduced first-pass metabolism.

Illustrative Preclinical Pharmacokinetic Data

The table below presents a hypothetical comparison of key pharmacokinetic parameters for Flunisolide and this compound in a preclinical rat model. This data is illustrative and intended to demonstrate the potential impact of the deuterium isotope effect.

Parameter Flunisolide This compound Fold Change
Clearance (CL) (mL/min/kg) 50 25 0.5
Bioavailability (F) (%) 20 40 2.0
Half-life (t1/2) (h) 1.8 3.6 2.0

The study of deuterium isotope effects has significant implications for understanding the metabolic vulnerabilities of a drug like flunisolide. By observing a significant DKIE upon deuteration at a specific position, researchers can confirm that this site is a "metabolic hotspot."

This knowledge can be leveraged in several ways:

Drug Design: For future drug development, this information could guide the design of new analogs with improved metabolic stability and, consequently, a more favorable pharmacokinetic profile. scienceopen.com By protecting the metabolically vulnerable site, it may be possible to reduce dosing frequency and improve patient compliance.

Predicting Drug-Drug Interactions: Identifying the specific metabolic pathways susceptible to the DKIE helps in predicting potential drug-drug interactions. If a co-administered drug is a known inhibitor or inducer of the enzyme responsible for metabolizing flunisolide at this vulnerable site, the potential for interaction can be anticipated.

Understanding Inter-individual Variability: The metabolic enzymes responsible for clearing drugs can exhibit genetic polymorphisms, leading to variations in drug response among individuals. Understanding the key metabolic pathways through isotope effect studies can help in predicting which patient populations might be poor or extensive metabolizers of the drug.

Advanced Research Applications and Methodological Innovations with Flunisolide D6

Application in Targeted and Untargeted Metabolomics Workflows (Non-Human Biological Systems)

In the field of metabolomics, which seeks to comprehensively identify and quantify the small-molecule metabolites within a biological system, Flunisolide-d6 plays a pivotal role as an internal standard. medchemexpress.com Its application is particularly valuable in studies involving non-human biological systems, such as in preclinical animal models, where understanding the metabolic response to various stimuli is crucial.

In targeted metabolomics , where the goal is to quantify a specific, predefined set of metabolites, this compound can be introduced into a sample at a known concentration. Since it behaves chromatographically like its non-deuterated counterpart, it can be used to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of Flunisolide (B1672891) or structurally similar corticosteroids.

In untargeted metabolomics , which aims to measure as many metabolites as possible in a sample, the use of stable isotope-labeled internal standards like this compound is essential for data normalization and quality control. mdpi.commdpi.com While it is not feasible to have a labeled standard for every metabolite, the inclusion of representative standards helps to assess and correct for matrix effects and signal drift during analysis. acs.org For instance, in studies analyzing the metabolomic profiles of plasma from rhesus nonhuman primates exposed to radiation, internal standards are crucial for ensuring the reliability of the complex datasets generated. mdpi.com The use of multiple deuterated internal standards, covering different classes of compounds, is a recommended strategy to enhance the robustness of untargeted metabolomics workflows. au.dk

Table 1: Application of Deuterated Standards in Metabolomics

Metabolomics Approach Role of this compound (or similar deuterated standards) Key Benefit
Targeted Metabolomics Internal standard for accurate quantification of Flunisolide or related steroids. High accuracy and precision in measuring specific metabolite concentrations.

Utility in Preclinical Drug-Drug Interaction (DDI) Studies and Enzyme Induction/Inhibition Assays

The assessment of a new drug candidate's potential for drug-drug interactions (DDIs) is a critical component of preclinical safety evaluation. A significant portion of these interactions arise from the inhibition or induction of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. bioivt.com this compound serves as a valuable analytical tool in in vitro assays designed to investigate these phenomena.

In enzyme inhibition assays , human liver microsomes or recombinant enzymes are used to determine if a test compound can inhibit the metabolism of a known enzyme substrate. bioivt.comnih.gov In such assays, Flunisolide could be used as a probe substrate for a particular CYP or UGT enzyme. The formation of its metabolite would be monitored in the presence and absence of a potential inhibitor. By adding this compound as an internal standard to the reaction mixture, the rate of metabolite formation can be accurately quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). bioivt.com This allows for the precise determination of inhibition constants (e.g., IC50 values), which are crucial for predicting the clinical relevance of the observed interaction. The use of deuterated standards is a common practice in these assays to ensure data quality. bioivt.com

Similarly, in enzyme induction studies , which assess whether a drug can increase the expression of metabolizing enzymes, this compound can be used to quantify the activity of the induced enzymes by measuring the turnover of the non-labeled drug.

Table 2: Role of this compound in Preclinical DDI Studies

Assay Type Purpose Role of this compound
Enzyme Inhibition Assay To determine if a new chemical entity inhibits drug-metabolizing enzymes. Internal standard for the accurate quantification of the probe substrate's metabolite. bioivt.com

Use as a Labeled Ligand in Receptor Binding or Functional Assays in Isolated Systems

Receptor binding assays are fundamental in pharmacology for characterizing the interaction of ligands with their receptors. These assays typically use a labeled ligand to quantify the binding to a receptor preparation, which can be derived from tissues, cultured cells, or membranes expressing the receptor of interest. nih.govemdmillipore.com While radiolabeled ligands have been the traditional choice, fluorescently labeled ligands are increasingly being used. researchgate.netpcbis.fr

Although there is no specific literature detailing the use of this compound as a labeled ligand in receptor binding assays, the principles of such assays allow for the conceptual application of isotopically labeled compounds. Flunisolide itself is a glucocorticoid receptor agonist. nih.govhmdb.ca In a hypothetical scenario, a tritiated or otherwise radiolabeled form of Flunisolide could be used to directly measure binding to the glucocorticoid receptor.

In a competition binding assay, the affinity of an unlabeled compound (like a new drug candidate) for the receptor is determined by its ability to displace the labeled ligand. nih.gov While deuterium (B1214612) labeling does not confer radioactivity or fluorescence, the use of stable isotope-labeled ligands in conjunction with mass spectrometry for detection is an emerging technique.

In functional assays conducted in isolated systems (e.g., cell-based assays), where the downstream consequences of receptor binding are measured, this compound could theoretically be used as a stable isotope-labeled agonist. biorxiv.org Its effect could be precisely quantified and differentiated from endogenous or other exogenous compounds through mass spectrometric analysis of the assay system. However, the primary and established use of this compound remains that of an internal standard for quantification rather than a direct labeled ligand in binding or functional assays.

Integration with Computational Chemistry and Molecular Modeling for Predictive Research

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of various properties of a molecule, including its metabolic fate and potential for interactions. mdpi.comvipergen.com The use of deuterated compounds like this compound can be integrated with these computational approaches to refine predictive models and understand the effects of isotopic substitution.

Simulation of Isotopic Effects on Molecular Interactions

The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, primarily due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of this bond is slower for the deuterated compound. researchgate.net

Molecular dynamics simulations can be employed to model and predict the impact of deuteration on a molecule's interactions with its biological target, such as an enzyme's active site or a receptor's binding pocket. nih.gov By simulating the behavior of both the deuterated and non-deuterated forms of a drug, researchers can gain insights into how isotopic substitution might affect binding affinity, conformational dynamics, and the stability of key interactions like hydrogen bonds. nih.govresearchgate.net These simulations can help to rationalize observed KIEs and guide the strategic placement of deuterium to enhance a drug's metabolic stability without compromising its pharmacological activity.

In Silico Prediction of Metabolic Hot Spots and Deuteration Sites

A significant application of computational modeling in drug discovery is the prediction of "metabolic hot spots" – the specific sites on a molecule that are most susceptible to metabolism by enzymes like cytochromes P450. nih.govmoldiscovery.comresearchgate.net Software programs can analyze the structure of a compound and, based on its electronic and steric properties, predict the likelihood of metabolism at different positions. moldiscovery.com

This predictive capability is highly valuable for guiding the synthesis of more metabolically stable analogues. If a metabolic hot spot is identified on a drug candidate, one strategy to improve its pharmacokinetic profile is to replace the hydrogen atoms at that site with deuterium. mdpi.com The in silico prediction of these hot spots allows for a rational approach to deuteration, focusing synthetic efforts on the most promising positions. For a compound like Flunisolide, computational tools could predict its primary sites of metabolism, and this information could be used to design deuterated versions, like this compound, with potentially altered metabolic profiles.

Table 3: Compound Names Mentioned in the Article

Compound Name
Flunisolide
This compound

Future Research Directions and Persistent Challenges in Flunisolide D6 Research

Development of Novel and More Efficient Deuteration Methodologies

The demand for deuterated compounds, including corticosteroids like Flunisolide-d6, has spurred the development of more efficient and selective deuteration methods. thieme-connect.comsnnu.edu.cnresearchgate.netnih.gov Traditional methods often require harsh conditions and may lack selectivity, leading to low yields and the need for extensive purification. thieme-connect.com

Future research is focused on late-stage C-H deuteration, which bypasses the need for pre-functionalized starting materials. thieme-connect.comsnnu.edu.cn This approach allows for the direct replacement of hydrogen with deuterium (B1214612) in a complex molecule. thieme-connect.com Techniques involving transition-metal catalysis, such as those using palladium, iridium, or iron, have shown promise in achieving regioselective deuteration under milder conditions. thieme-connect.comsnnu.edu.cnresearchgate.net These methods offer greater functional group tolerance, which is crucial when working with complex molecules like corticosteroids. thieme-connect.com

Additionally, ultrasound-assisted microcontinuous processes are being explored to facilitate selective and efficient deuteration. researchgate.net This technology has the potential to enable rapid, cost-effective, and sustainable gram-scale synthesis of deuterated steroids. researchgate.net The development of such novel methods will be instrumental in making this compound and other deuterated standards more readily available and affordable for research.

Advances in Integrated Analytical Platforms for High-Throughput this compound Analysis

The accurate quantification of corticosteroids is essential for both research and clinical applications. sigmaaldrich.comuni-muenchen.de Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the preferred methods for this purpose due to their high sensitivity and selectivity. uni-muenchen.demdpi.comnih.gov The use of deuterated internal standards like this compound is critical in LC-MS analysis to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results. texilajournal.comscispace.comscioninstruments.comkcasbio.com

Future advancements in this area are geared towards the development of integrated and high-throughput analytical platforms. sigmaaldrich.comresearchgate.net This includes the use of advanced UPLC (Ultra-Performance Liquid Chromatography) systems coupled with highly sensitive mass spectrometers. waters.comresearchgate.net Such systems, combined with optimized sample preparation protocols, enable the simultaneous analysis of multiple steroid hormones at low concentrations. waters.comshimadzu.com

Furthermore, the development of comprehensive steroid profiling methods using techniques like liquid chromatography-ion mobility-mass spectrometry (LC/IM/MS) allows for both targeted quantification and non-targeted analysis. mdpi.com This can aid in the discovery of new steroid biomarkers. mdpi.com The continuous improvement of these analytical platforms will enhance the efficiency and scope of research involving this compound.

Expansion of this compound Applications to Emerging Preclinical Disease Models

Deuterated steroids play a crucial role as internal standards in studies investigating the roles of steroid hormones in various physiological and pathological processes. sigmaaldrich.comarkat-usa.org this compound, as a deuterated corticosteroid, is primarily used in studies related to inflammatory conditions. medchemexpress.com However, the expanding understanding of the widespread effects of corticosteroids opens up new avenues for the application of this compound in emerging preclinical disease models.

For instance, research has highlighted the involvement of steroid metabolism in neurodegenerative diseases and certain types of cancer. nih.gov The use of deuterated standards is invaluable in mass spectrometry-based profiling of steroid hormones in these disease models, helping to elucidate metabolic pathways and identify potential biomarkers. nih.gov

Moreover, deuterated compounds are being explored for their therapeutic potential. nih.govacs.org The incorporation of deuterium can alter the metabolic profile of a drug, potentially leading to improved bioavailability and reduced toxicity. nih.govacs.org While this compound is currently used as an internal standard, future research could explore the therapeutic effects of deuterated corticosteroids in various disease models.

Addressing Challenges in Standardizing Deuterated Internal Standard Usage Across Diverse Research Contexts

While the use of deuterated internal standards is considered the gold standard in quantitative mass spectrometry, several challenges remain in standardizing their use across different research settings. texilajournal.comscispace.comkcasbio.com One of the primary challenges is the potential for variability in the performance of the internal standard. bioanalysis-zone.comnih.gov

Factors that can contribute to this variability include:

Purity of the internal standard: It is crucial to ensure the purity of the deuterated standard and to check for the presence of any non-labeled analyte, which could interfere with the analysis. texilajournal.combioanalysis-zone.com

Chromatographic separation: In some cases, deuterated standards may have slightly different retention times compared to the analyte, which can lead to differential matrix effects and impact the accuracy of quantification. nih.govwuxiapptec.com

Matrix effects: The composition of the sample matrix can significantly influence the ionization efficiency of both the analyte and the internal standard. texilajournal.comkcasbio.com While deuterated standards can compensate for these effects to a large extent, significant variability between samples can still pose a challenge. researchgate.net

Concentration of the internal standard: There are currently no definitive guidelines for the optimal concentration of the internal standard to be used. wuxiapptec.com

Addressing these challenges requires a thorough investigation of the internal standard's behavior during method development and validation. researchgate.netnih.gov This includes assessing its stability, recovery, and susceptibility to matrix effects. scispace.com The development of clear guidelines and best practices for the use of deuterated internal standards will be essential to ensure the consistency and reliability of results across different laboratories and research contexts. bioanalysis-zone.comnih.gov

Q & A

Q. What are the critical considerations for synthesizing and characterizing Flunisolide-d6 to ensure isotopic purity in pharmacological studies?

Q. How should researchers design experiments to assess this compound stability under varying storage conditions (e.g., temperature, pH)?

Methodological Answer:

  • Experimental Design : Use accelerated stability testing (40°C/75% RH for 6 months) and real-time conditions (25°C/60% RH for 24 months). Analyze degradation products via HPLC-UV and LC-MS to identify pathways (e.g., hydrolysis, oxidation) .
  • Data Analysis : Apply Arrhenius kinetics to predict shelf life. Report % degradation ± SD across triplicate samples .

Q. What analytical methodologies are optimal for quantifying this compound in biological matrices (e.g., plasma, tissue)?

Methodological Answer:

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) to minimize matrix effects.
  • Instrumentation : LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 435→355 for quantification, m/z 435→337 for confirmation) .
  • Validation Parameters : Include linearity (R² >0.99), precision (CV <15%), and accuracy (85–115% recovery) per FDA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data when using this compound as an internal standard in multi-matrix studies?

Methodological Answer:

  • Root-Cause Analysis : Check for ion suppression/enhancement via post-column infusion experiments. Validate matrix effects across tissues (e.g., liver vs. plasma) .
  • Cross-Validation : Compare data with alternative internal standards (e.g., Budesonide-d8) to isolate this compound-specific variability .

Q. What strategies mitigate isotopic interference in mass spectrometry when this compound co-elutes with endogenous metabolites?

Methodological Answer:

  • Chromatographic Optimization : Use ultra-high-performance liquid chromatography (UHPLC) with sub-2µm columns to improve resolution.
  • Data Processing : Apply deconvolution algorithms (e.g., XCMS Online) to distinguish isotopic clusters. Validate via parallel reaction monitoring (PRM) .

Q. How do researchers validate the absence of deuterium loss in this compound during long-term in vivo studies?

Methodological Answer:

  • Stability Monitoring : Collect time-point samples (e.g., 0, 12, 24 hours) and analyze deuterium retention via isotope ratio mass spectrometry (IRMS).
  • Control Experiments : Spike non-deuterated Flunisolide into test matrices to assess back-exchange rates .

Q. What statistical approaches are appropriate for interpreting dose-response relationships in this compound efficacy studies with high inter-subject variability?

Methodological Answer:

  • Modeling : Use nonlinear mixed-effects modeling (NONMEM) to account for variability. Apply Akaike Information Criterion (AIC) to compare sigmoidal vs. linear models .
  • Sensitivity Analysis : Test covariates (e.g., age, metabolic rate) via bootstrapping (1,000 iterations) to identify confounding factors .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies between in vitro and in vivo metabolic profiles of this compound?

Methodological Answer:

  • Comparative Analysis : Use hepatocyte assays (in vitro) and microdialysis (in vivo) to map metabolite pathways. Quantify differences via fold-change analysis.
  • Hypothesis Testing : Investigate enzyme saturation or tissue-specific metabolism using knockout animal models .

Q. What criteria determine the suitability of this compound for isotope dilution assays in complex biological systems?

Methodological Answer:

  • Precision Thresholds : Ensure coefficient of variation (CV) <10% in spike-and-recovery experiments.
  • Specificity : Confirm no cross-reactivity with structurally analogous steroids via competitive binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.